REACTION_CXSMILES
|
[S:1]=[C:2]=[N:3][CH2:4][C:5]([O:7]C)=[O:6].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH:16][NH2:17])=O>C(O)(C)C>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]1[N:3]([CH2:4][C:5]([OH:7])=[O:6])[C:2](=[S:1])[NH:17][N:16]=1
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
S=C=NCC(=O)OC
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
while stirring for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to come to r.t.
|
Type
|
CUSTOM
|
Details
|
the formed precipitate collected
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux in 1.0 M aqueous NaHCO3 solution for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
acidification with conc. HCl (aq.) the product was extracted into EA, which
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 before concentration to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=NNC(N1CC(=O)O)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |